molecular formula C39H37NO5 B13451606 Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate

Cat. No.: B13451606
M. Wt: 599.7 g/mol
InChI Key: UPFSGNMKIZHZQF-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy and dibenzylamino groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 3,4-bis(benzyloxy)benzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(benzyloxy)phenylboronic acid: Shares the benzyloxy groups but differs in its boronic acid functionality.

    3,4-Bis(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of the ester and amine functionalities.

Uniqueness

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is unique due to its combination of benzyloxy and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Ethyl 3-(3,4-bis(benzyloxy)phenyl)-2-(dibenzylamino)-3-oxopropanoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C39H39NO5
  • Molecular Weight : 599.7 g/mol
  • CAS Number : 107748-42-5
  • Physical State : Solid, typically appearing as a yellow solid.

The compound is structurally related to various pharmacologically active agents. Its biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The dibenzylamino group is particularly significant for its interaction with neurotransmitter systems, potentially influencing monoamine oxidase (MAO) activity.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially improving mood and cognitive function.

  • Selectivity : Studies show that certain derivatives can selectively inhibit MAO-B over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors .

2. Antioxidant Properties

The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress—a contributing factor in various neurodegenerative diseases. The presence of multiple phenolic groups enhances its ability to scavenge free radicals.

3. Cardiovascular Effects

Preliminary studies suggest that this compound may exert positive chronotropic effects, potentially increasing heart rate. This effect could be linked to its action on adrenergic receptors or other cardiovascular pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MAO InhibitionSelective inhibition of MAO-B
Antioxidant ActivityScavenging free radicals
Cardiovascular EffectsPositive chronotropic effect observed in rats

Case Study: MAO Inhibition

In a study examining the pharmacological profile of related compounds, it was found that specific analogs exhibited IC50 values in the low nanomolar range for MAO-B inhibition. The most potent compound showed an IC50 value of 1.4 nM, demonstrating significant selectivity (ratio A/B > 71,400) towards MAO-B compared to MAO-A . These findings indicate a promising therapeutic potential for treating conditions like depression and anxiety disorders by modulating neurotransmitter levels.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • In Vivo Studies : Evaluating the compound's effects in animal models for depression and anxiety.
  • Mechanistic Studies : Investigating the detailed molecular interactions with target enzymes and receptors.
  • Safety Profile : Comprehensive toxicity studies to assess the safety margin for potential therapeutic use.

Properties

Molecular Formula

C39H37NO5

Molecular Weight

599.7 g/mol

IUPAC Name

ethyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-(dibenzylamino)-3-oxopropanoate

InChI

InChI=1S/C39H37NO5/c1-2-43-39(42)37(40(26-30-15-7-3-8-16-30)27-31-17-9-4-10-18-31)38(41)34-23-24-35(44-28-32-19-11-5-12-20-32)36(25-34)45-29-33-21-13-6-14-22-33/h3-25,37H,2,26-29H2,1H3

InChI Key

UPFSGNMKIZHZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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